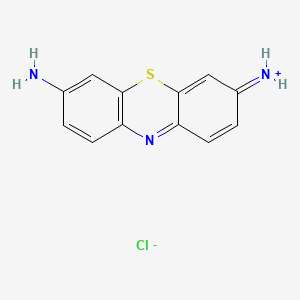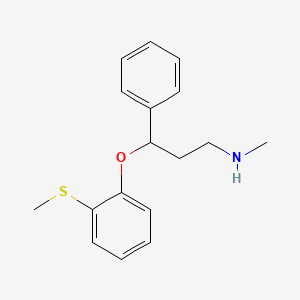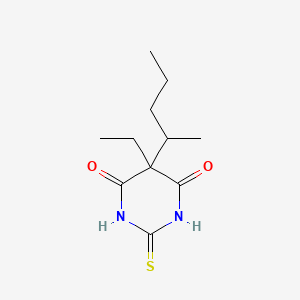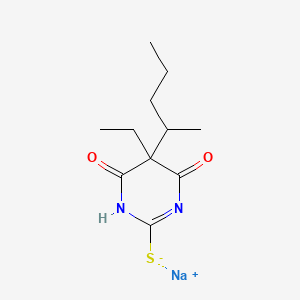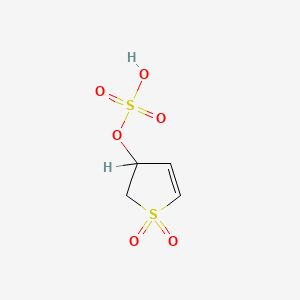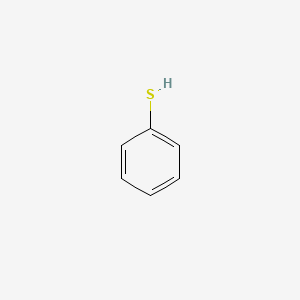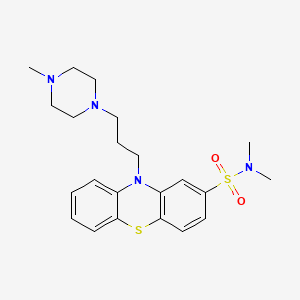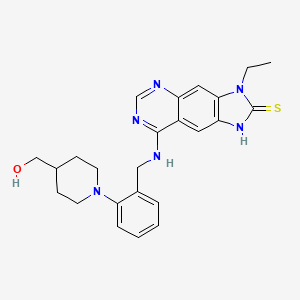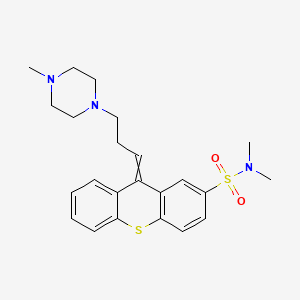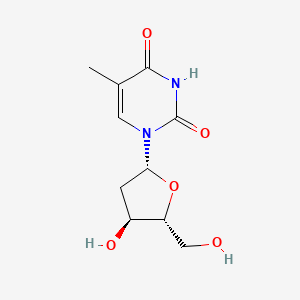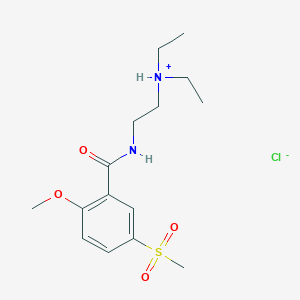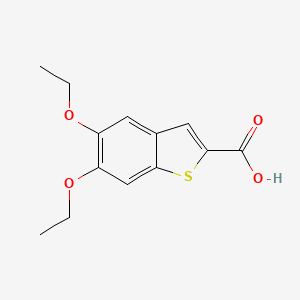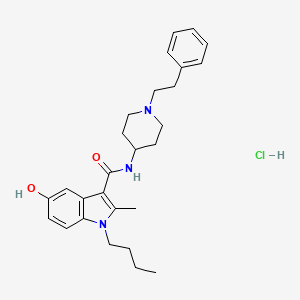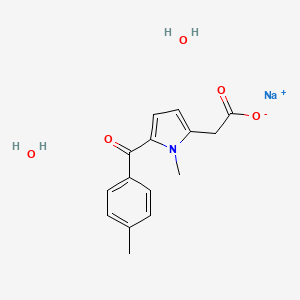
トルメチンナトリウム二水和物
概要
説明
Tolmetin sodium dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly prescribed for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis . The compound is known for its ability to inhibit prostaglandin synthesis, which plays a crucial role in reducing inflammation and pain .
科学的研究の応用
Tolmetin sodium dihydrate has a wide range of scientific research applications:
作用機序
Target of Action
Tolmetin sodium dihydrate primarily targets prostaglandin synthetase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
Tolmetin inhibits prostaglandin synthetase in vitro . This interaction results in a decrease in the plasma level of prostaglandin E .
Biochemical Pathways
By inhibiting prostaglandin synthetase, tolmetin disrupts the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature. Therefore, the inhibition of prostaglandin synthesis by tolmetin can lead to reduced inflammation, pain, and fever .
Pharmacokinetics
It is known that the drug exhibits a biphasic elimination from the plasma, consisting of a rapid phase with a half-life of one to two hours, followed by a slower phase with a half-life of about five hours .
Result of Action
The primary result of tolmetin’s action is the reduction of inflammation, pain, and fever. Studies in animals have shown that tolmetin possesses anti-inflammatory, analgesic, and antipyretic activity . In rats, tolmetin has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation .
生化学分析
Biochemical Properties
Tolmetin Sodium Dihydrate interacts with enzymes such as prostaglandin synthetase, which it inhibits in vitro . This inhibition leads to a reduction in the plasma level of prostaglandin E . It can also inhibit aldo-keto reductases, a family of enzymes that catalyze the NADPH-dependent reduction of carbonyl groups in a number of important steroid, metabolic, and prostanoid molecules .
Cellular Effects
Tolmetin Sodium Dihydrate has been shown to possess anti-inflammatory, analgesic, and antipyretic activity . It prevents the development of experimentally induced polyarthritis and decreases established inflammation . It can cause serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines .
Molecular Mechanism
It is known that it inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E . This reduction in prostaglandin synthesis may be responsible for its anti-inflammatory action .
Temporal Effects in Laboratory Settings
Tolmetin Sodium Dihydrate is rapidly and almost completely absorbed with peak plasma levels being reached within 30-60 minutes after an oral therapeutic dose
Dosage Effects in Animal Models
In animal models, Tolmetin Sodium Dihydrate has shown to possess anti-inflammatory, analgesic, and antipyretic activity
Metabolic Pathways
Tolmetin Sodium Dihydrate is involved in the metabolism of arachidonic acid, where it inhibits the enzyme prostaglandin synthetase, leading to a reduction in the synthesis of prostaglandins .
Transport and Distribution
Given its rapid absorption and its interaction with enzymes such as prostaglandin synthetase, it is likely that it is widely distributed within the body .
準備方法
Synthetic Routes and Reaction Conditions
Tolmetin sodium dihydrate is synthesized through a series of chemical reactions starting from 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid. The synthesis involves the following steps:
Acylation: The starting material undergoes acylation to introduce the benzoyl group.
Cyclization: The acylated intermediate is then cyclized to form the pyrrole ring.
Sodium Salt Formation: The final step involves the conversion of the free acid to its sodium salt form, resulting in tolmetin sodium dihydrate.
Industrial Production Methods
Industrial production of tolmetin sodium dihydrate typically involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Tolmetin sodium dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert tolmetin sodium dihydrate to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
類似化合物との比較
Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties but different side effect profiles.
Ibuprofen: A widely used NSAID with a similar mechanism of action but differing in potency and duration of action.
Naproxen: Known for its longer half-life compared to tolmetin sodium dihydrate.
Uniqueness
Tolmetin sodium dihydrate is unique in its specific inhibition of prostaglandin synthesis without significant stimulation of the adrenal or pituitary glands. This makes it a valuable option for patients who may experience adverse effects from other NSAIDs .
特性
CAS番号 |
64490-92-2 |
|---|---|
分子式 |
C15H17NNaO4 |
分子量 |
298.29 g/mol |
IUPAC名 |
sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C15H15NO3.Na.H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;/h3-8H,9H2,1-2H3,(H,17,18);;1H2 |
InChIキー |
PGMIDEIKDYVQRS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O.O.[Na] |
外観 |
White to light yellow crystalline powder. |
Key on ui other cas no. |
64490-92-2 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
26171-23-3 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tolmetin, McN-2559, Tolectin sdoium; McN-2559-21-98; McN 2559 21 98; McN25592198, McN 2559, McN2559 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


